Netarsudil Mesylate

Descripción

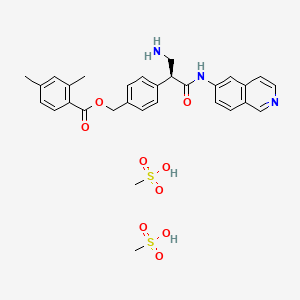

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4)/t26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDRLKRHJOAQDC-FBHGDYMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027773 | |

| Record name | Netarsudil dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422144-42-0 | |

| Record name | Netarsudil mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422144420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netarsudil dimesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETARSUDIL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL756B1K0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rho Kinase (ROCK) Inhibition Pathway of Netarsudil Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of Netarsudil Mesylate, focusing on its role as a Rho kinase (ROCK) inhibitor in the treatment of glaucoma. Netarsudil, the active metabolite of Netarsudil Mesylate, lowers intraocular pressure (IOP) by targeting the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance.

Introduction to Netarsudil and the Rho Kinase Pathway

Netarsudil is a first-in-class ROCK inhibitor approved for the reduction of elevated IOP in patients with open-angle glaucoma or ocular hypertension. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton. In the TM, ROCK activity leads to increased actin stress fiber formation, focal adhesions, and cell stiffness, which collectively increase the resistance to aqueous humor outflow and elevate IOP. Netarsudil's primary mechanism is the direct inhibition of ROCK, leading to a relaxation of the TM and enhanced outflow facility.

The Signaling Pathway of ROCK Inhibition by Netarsudil

Netarsudil directly inhibits the kinase activity of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as myosin light chain (MLC) and myosin light chain phosphatase (MLCP). The dephosphorylation of MLC leads to a reduction in actin-myosin-driven cell contraction and a disassembly of actin stress fibers in the TM cells. This cellular relaxation increases the effective filtration area of the TM, thereby facilitating aqueous humor outflow and lowering IOP.

Caption: Netarsudil's inhibition of ROCK leads to TM relaxation and decreased IOP.

Quantitative Data on Netarsudil's Activity

The following tables summarize key quantitative data regarding the inhibitory activity of Netarsudil's active metabolite (AR-13324) on ROCK and its effects on the trabecular meshwork.

Table 1: In Vitro Kinase Inhibitory Activity of AR-13324

| Kinase | IC₅₀ (nM) |

| ROCK1 | 1 |

| ROCK2 | 1 |

Table 2: Effect of AR-13324 on Trabecular Meshwork (TM) Outflow in Porcine Eyes

| Concentration (nM) | Increase in Outflow Facility (%) |

| 10 | 20 |

| 100 | 45 |

| 1000 | 60 |

Table 3: Effect of AR-13324 on Human Trabecular Meshwork (HTM) Cell Stiffness

| Treatment | Young's Modulus (kPa) |

| Control | 4.5 ± 0.5 |

| AR-13324 (1 µM) | 2.0 ± 0.3 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the ROCK inhibition pathway of Netarsudil.

In Vitro ROCK Inhibition Assay

This assay quantifies the inhibitory activity of a compound against ROCK1 and ROCK2 kinases.

Caption: Workflow for the in vitro ROCK inhibition assay.

Detailed Steps:

-

Reagent Preparation: Recombinant human ROCK1 and ROCK2 kinase domains, a long S6 kinase substrate peptide (MYPT1), and ATP are prepared in a kinase buffer.

-

Plate Setup: The ROCK enzyme, substrate, and ATP are added to the wells of a 384-well plate.

-

Compound Addition: Serial dilutions of Netarsudil's active metabolite (AR-13324) are added to the wells.

-

Incubation: The plate is incubated to allow the kinase reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of EDTA.

-

Detection: A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to a fluorescent marker.

-

Signal Reading: The fluorescence intensity in each well is measured using a plate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Trabecular Meshwork Outflow Facility Assay

This ex vivo assay measures the effect of Netarsudil on the rate of aqueous humor outflow through the TM in enucleated animal eyes.

In-Depth Technical Guide: The Norepinephrine Transporter (NET) as a Target of Netarsudil Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netarsudil mesylate, the active ingredient in Rhopressa®, is a first-in-class ophthalmic solution approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3] Its novel mechanism of action distinguishes it from other glaucoma medications. Netarsudil is a potent inhibitor of Rho-associated protein kinase (ROCK) and, secondarily, an inhibitor of the norepinephrine transporter (NET).[4][5][6] This dual-action profile leads to a comprehensive reduction in IOP through three distinct mechanisms: enhancement of trabecular outflow, reduction of episcleral venous pressure, and decreased aqueous humor production.[2][7] This guide provides a detailed technical overview of Netarsudil's interaction with the norepinephrine transporter, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the associated pathways.

Core Mechanism of Action: A Dual Inhibitor

Netarsudil is a prodrug that is rapidly metabolized in the eye by corneal esterases to its active metabolite, AR-13503 (also known as Netarsudil-M1).[2] Both Netarsudil and its active metabolite are responsible for the pharmacological effects observed.

The primary mechanism of action is the inhibition of ROCK, which leads to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow.[5] The secondary mechanism, the focus of this guide, is the inhibition of the norepinephrine transporter (NET).[4][6] By blocking NET, Netarsudil increases the local concentration of norepinephrine in the ciliary body, leading to vasoconstriction and a subsequent reduction in aqueous humor production.[2][7]

Quantitative Data: Inhibitory Potency

While the inhibitory effect of Netarsudil on the norepinephrine transporter is a well-established component of its mechanism of action, specific quantitative data on its binding affinity, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for NET, are not extensively available in publicly accessible scientific literature. This information is likely proprietary to the manufacturer.

In contrast, the inhibitory activity of Netarsudil and its active metabolite, AR-13503, against ROCK has been quantified.

| Compound | Target | Ki (Inhibition Constant) |

| Netarsudil (AR-13324) | ROCK1 | ~1 nM |

| Netarsudil (AR-13324) | ROCK2 | ~1 nM |

| AR-13503 (Netarsudil-M1) | ROCK1 | ~0.2 nM |

| AR-13503 (Netarsudil-M1) | ROCK2 | ~0.2 nM |

Data sourced from preclinical studies.[1][6]

Signaling Pathway and Mechanism of Action

The inhibition of the norepinephrine transporter by Netarsudil contributes to the reduction of intraocular pressure through a well-understood physiological pathway.

References

- 1. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

The Multifaceted Cellular Impact of Netarsudil Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Netarsudil mesylate, a prominent therapeutic agent for elevated intraocular pressure, exerts its effects through the modulation of distinct cellular signaling cascades. This technical guide provides an in-depth exploration of the core pathways affected by Netarsudil, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Signaling Pathways Modulated by Netarsudil Mesylate

Netarsudil's primary mechanism of action involves the dual inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) and the norepinephrine transporter (NET). This dual activity distinguishes it from other glaucoma medications and contributes to its efficacy in reducing intraocular pressure through multiple complementary mechanisms.

The Rho Kinase (ROCK) Signaling Cascade

The ROCK signaling pathway is a critical regulator of cell shape, adhesion, and motility, primarily through its effects on the actin cytoskeleton. In the context of the eye's trabecular meshwork—the primary site of aqueous humor outflow—the Rho/ROCK pathway plays a pivotal role in maintaining cellular contractility and stiffness.

Netarsudil directly inhibits both ROCK1 and ROCK2 isoforms, leading to a cascade of downstream effects within the trabecular meshwork cells. Inhibition of ROCK disrupts the phosphorylation of myosin light chain phosphatase, which in turn leads to the dephosphorylation of myosin light chain. This event culminates in the disassembly of actin stress fibers and the disruption of focal adhesions, resulting in the relaxation of the trabecular meshwork cells. This cellular relaxation increases the effective filtration area for aqueous humor, thereby enhancing its outflow and reducing intraocular pressure.

The Norepinephrine Transporter (NET) Signaling Cascade

In addition to its effects on the ROCK pathway, Netarsudil also inhibits the norepinephrine transporter (NET). The NET is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. By inhibiting NET, Netarsudil increases the local concentration of norepinephrine in the ciliary body. This elevation in norepinephrine is believed to cause vasoconstriction of the ciliary body blood vessels, which in turn reduces the rate of aqueous humor production. This mechanism provides a secondary pathway for lowering intraocular pressure, complementing the effects of ROCK inhibition on trabecular outflow.

Quantitative Data on Netarsudil's Cellular Effects

The following tables summarize the key quantitative data from in vitro and cell-based assays, providing a comparative overview of Netarsudil's potency and that of its active metabolite, AR-13503.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | ROCK1 Ki (nM) | ROCK2 Ki (nM) |

| Netarsudil | 1 | 1 |

| AR-13503 (Metabolite) | 0.2 | 0.2 |

Data sourced from Lin et al., 2018.

Table 2: Cell-Based Assay Activity in Trabecular Meshwork (TM) Cells

| Compound | Disruption of Actin Stress Fibers (IC50, nM) | Disruption of Focal Adhesions (IC50, nM) | Reversal of TGF-β2-induced TM Cell Contractility (EC50, nM) |

| Netarsudil | 79 | 16 | 35.9 |

| AR-13503 (Metabolite) | 22 | 3 | Not Reported |

Data on actin stress fibers and focal adhesions from Lin et al., 2018. Data on TM cell contractility from Bague et al., 2022.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the cellular effects of Netarsudil.

In Vitro ROCK Kinase Assay

Objective: To determine the inhibitory constant (Ki) of Netarsudil and its metabolites against ROCK1 and ROCK2.

Detailed Protocol:

-

Reagent Preparation:

-

Recombinant human ROCK1 and ROCK2 enzymes are diluted in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA,

-

The Discovery and Synthesis of Netarsudil (AR-13324): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netarsudil (AR-13324) is a first-in-class Rho kinase (ROCK) and norepinephrine transporter (NET) inhibitor approved for the treatment of open-angle glaucoma and ocular hypertension. Developed by Aerie Pharmaceuticals, it represents a significant advancement in intraocular pressure (IOP) lowering therapies. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Netarsudil. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and synthetic route.

Introduction

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and is a leading cause of irreversible blindness worldwide. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. Netarsudil (marketed as Rhopressa®) was approved by the U.S. Food and Drug Administration (FDA) in 2017 and the European Medicines Agency (EMA) in 2019 for the reduction of elevated IOP.[1] Its novel dual mechanism of action, targeting both the trabecular meshwork outflow pathway via ROCK inhibition and aqueous humor production via NET inhibition, distinguishes it from other glaucoma medications.[2]

Discovery and Preclinical Development

Aerie Pharmaceuticals initiated a drug discovery program in 2006 to identify novel ROCK inhibitors for glaucoma treatment. This led to the discovery of a new class of amino-isoquinoline amides with potent ROCK inhibitory activity. Further optimization revealed that some compounds in this class also inhibited the norepinephrine transporter (NET). Netarsudil (AR-13324) was selected from this class for clinical development due to its potent dual activity and favorable preclinical profile.[3]

In Vitro Pharmacology

Netarsudil and its active metabolite, Netarsudil-M1 (AR-13503), are potent inhibitors of ROCK1 and ROCK2 kinases. Netarsudil is a prodrug that is converted to the more active Netarsudil-M1 by esterases in the cornea.[4]

Table 1: In Vitro Inhibitory Activity of Netarsudil and Related Compounds

| Compound | Target | Assay Type | Value | Unit |

| Netarsudil (AR-13324) | ROCK1 | Ki | 1 | nM |

| Netarsudil (AR-13324) | ROCK2 | Ki | 1 | nM |

| Netarsudil-M1 (AR-13503) | ROCK1 | Ki | <1 | nM |

| Netarsudil-M1 (AR-13503) | ROCK2 | Ki | <1 | nM |

| Netarsudil (AR-13324) | Actin Stress Fiber Disruption (TM cells) | IC50 | 79 | nM |

| Netarsudil (AR-13324) | Focal Adhesion Disruption (TM cells) | IC50 | 16 | nM |

Preclinical Animal Studies

Topical administration of Netarsudil demonstrated significant and sustained IOP reduction in various animal models.

Table 2: IOP Reduction in Preclinical Animal Models with Netarsudil

| Animal Model | Netarsudil Dose | Dosing Regimen | Max IOP Reduction (mmHg) | Time to Max Effect |

| Normotensive Dutch Belted Rabbits | 0.04% | Once Daily | 8.1 ± 0.7 | 8 hours post-dose (Day 3) |

| Normotensive Formosan Rock Monkeys | 0.04% | Once Daily | 7.5 ± 0.7 | 4 hours post-dose (Day 3) |

Source:[3]

Pharmacokinetics

Preclinical studies in rabbits demonstrated that after topical administration, Netarsudil is rapidly converted to its active metabolite, Netarsudil-M1, in the aqueous humor. Systemic exposure to both Netarsudil and Netarsudil-M1 is very low.[4]

Table 3: Preclinical Pharmacokinetic Parameters of Netarsudil

| Species | Tissue | Parameter | Value | Unit |

| Rabbit | Cornea | t½ | 140 | minutes |

| Monkey | Cornea | t½ | 109 | minutes |

| Human | Cornea | t½ | 175 | minutes |

Synthesis of Netarsudil (AR-13324)

Netarsudil is synthesized via a 6-step asymmetric route starting from (4-(((2,4-dimethylbenzoyl)oxy)methyl)phenyl)acetic acid.[6] A key step involves the use of an Evans auxiliary to establish the desired (S)-stereochemistry at the α-carbon. The final amide bond formation is achieved with minimal racemization using the novel coupling reagent 2,2,2-trichloro-1,1-dimethylethyl chloroformate.[6][7]

Mechanism of Action

Netarsudil lowers IOP through a dual mechanism: inhibition of Rho kinase (ROCK) and inhibition of the norepinephrine transporter (NET).

ROCK Inhibition

ROCK is a downstream effector of the small GTPase RhoA. In the trabecular meshwork (TM), the RhoA/ROCK pathway promotes actin-myosin-driven contraction, leading to increased stiffness of the TM cells and reduced aqueous humor outflow. By inhibiting ROCK, Netarsudil relaxes the TM, increasing the effective filtration area and enhancing aqueous humor outflow through the conventional pathway.

NET Inhibition

Netarsudil also inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft in the ciliary body. By blocking NET, Netarsudil increases the local concentration of norepinephrine, which is thought to reduce aqueous humor production by the ciliary epithelium.

Clinical Efficacy and Safety

The clinical development of Netarsudil included several Phase 2 and Phase 3 studies (the ROCKET series and the J-ROCKET study in Japan) that demonstrated its efficacy and safety in lowering IOP in patients with open-angle glaucoma or ocular hypertension.

Table 4: Efficacy of Netarsudil 0.02% Once Daily in Phase 3 Clinical Trials

| Study | Comparator | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Percentage IOP Reduction from Baseline |

| ROCKET-1 & ROCKET-2 (Pooled, IOP <25 mmHg) | Timolol 0.5% BID | ~23.5 | Up to 4.8 | ~20% |

| ROCKET-4 (IOP <25 mmHg) | Timolol 0.5% BID | ~22.5 | 3.9 - 4.7 | ~17-21% |

| J-ROCKET | Ripasudil 0.4% BID | 20.5 | 4.7 | 22.6% |

The most common ocular adverse event associated with Netarsudil is conjunctival hyperemia. Other reported side effects include corneal verticillata and conjunctival hemorrhage. Systemic side effects are minimal due to low systemic absorption.[10]

Experimental Protocols

ROCK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies ROCK activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

-

Reaction Setup: In a 384-well plate, combine ROCK2 kinase, a suitable substrate (e.g., long S6K peptide), ATP, and varying concentrations of Netarsudil in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[11]

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[11]

-

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[11]

-

Data Acquisition: Measure the luminescence using a plate reader. The decrease in luminescence in the presence of Netarsudil is proportional to its inhibitory activity.

Trabecular Meshwork (TM) Cell Contraction Assay

This assay assesses the ability of compounds to inhibit the contraction of TM cells embedded in a collagen gel matrix.

Protocol:

-

Cell Culture: Culture primary human or porcine TM cells in appropriate media.[12]

-

Gel Preparation: Resuspend TM cells in a neutralized collagen type I solution and dispense into a 24-well plate. Allow the gels to polymerize at 37°C.[13][14][15][16]

-

Treatment: After polymerization, add culture medium containing the test compound (Netarsudil) or a contractile agonist (e.g., TGF-β2) to the wells.

-

Contraction Measurement: At specified time points, detach the collagen gels from the sides of the wells. The contraction of the gel is quantified by measuring the change in its diameter over time.[13][14][15][16]

Conclusion

Netarsudil (AR-13324) is a novel ocular hypotensive agent with a unique dual mechanism of action that addresses both the conventional outflow pathway and aqueous humor production. Its discovery and development have provided a valuable new therapeutic option for the management of glaucoma and ocular hypertension. The comprehensive data from preclinical and clinical studies underscore its efficacy and manageable safety profile. Further research into the long-term effects and potential neuroprotective properties of Netarsudil is warranted.

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric Synthesis of Netarsudil - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. promega.com [promega.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. bioscience.co.uk [bioscience.co.uk]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. cellbiolabs.com [cellbiolabs.com]

Preclinical Pharmacological Profile of Netarsudil Mesylate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Netarsudil is a first-in-class ocular hypotensive agent approved for the treatment of glaucoma and ocular hypertension.[1][2] It is distinguished by its dual mechanism of action as an inhibitor of both Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET).[3][4] This profile confers a multi-faceted approach to lowering intraocular pressure (IOP) by increasing aqueous humor outflow, decreasing aqueous humor production, and reducing episcleral venous pressure.[5][6] This technical guide provides an in-depth summary of the preclinical pharmacological data that defined the efficacy and safety profile of Netarsudil, supported its clinical development, and established it as a novel therapy.

Mechanism of Action

Netarsudil (formerly AR-13324) is a potent inhibitor of ROCK1 and ROCK2.[7][8] Upon topical administration, it is metabolized by corneal esterases into its more active metabolite, Netarsudil-M1 (AR-13503), which has a five-fold greater activity against Rho kinase than the parent compound.[2][7]

1.1 Rho Kinase (ROCK) Inhibition: The primary mechanism for IOP reduction is through the inhibition of ROCK in the trabecular meshwork (TM).[9] ROCK enzymes are crucial in regulating the contractility and stiffness of TM cells.[5] Inhibition of ROCK leads to the disruption of actin stress fibers and focal adhesions in TM cells, causing cellular relaxation.[7][8][10] This relaxation of the TM tissue increases the effective filtration area, reduces resistance to aqueous humor outflow through the conventional pathway, and thereby lowers IOP.[11][12] Preclinical studies have demonstrated that Netarsudil treatment leads to an expansion of the juxtacanalicular tissue (JCT) and dilation of episcleral veins, further contributing to enhanced outflow.[13][14]

1.2 Norepinephrine Transporter (NET) Inhibition: In addition to ROCK inhibition, Netarsudil also inhibits the norepinephrine transporter (NET).[3][4] This secondary mechanism is thought to contribute to IOP reduction through two potential pathways:

-

Reduced Aqueous Humor Production: NET inhibition may lead to vasoconstriction in the ciliary body, reducing blood flow and consequently decreasing the production of aqueous humor.[5][15]

-

Decreased Episcleral Venous Pressure (EVP): By modulating adrenergic signaling, NET inhibition has been shown to reduce EVP in rabbits, which lowers the distal resistance to aqueous outflow.[7][13]

This dual-action mechanism distinguishes Netarsudil from other classes of glaucoma medications.[4]

Caption: Dual mechanism of action of Netarsudil.

Preclinical Pharmacodynamic Profile

The pharmacodynamic activity of Netarsudil and its active metabolite, Netarsudil-M1, has been extensively characterized through in vitro biochemical assays, cell-based functional assays, and in vivo animal models.

2.1 In Vitro Kinase Inhibition

Netarsudil and Netarsudil-M1 are highly potent inhibitors of ROCK1 and ROCK2. The inhibitory constant (Ki) demonstrates significantly greater potency for the active metabolite.[7]

| Compound | ROCK1 Ki (nM) | ROCK2 Ki (nM) | PKA Ki (nM) | PKC-theta Ki (nM) | MRCKA Ki (nM) | CAMK2A Ki (nM) |

| Netarsudil | 1 | 1 | 5 | 92 | 129 | 5,312 |

| Netarsudil-M1 | 0.2 | 0.2 | 1 | 27 | 7 | 13,689 |

| Data sourced from Lin et al. (2018).[7] |

2.2 Cellular Activity in Ocular Cells

The functional consequence of ROCK inhibition was measured in relevant ocular cell types. Netarsudil induced the disruption of actin cytoskeletal structures, a key step in promoting TM relaxation and increasing aqueous outflow.[7][8]

| Assay | Cell Type | IC50 (nM) |

| Actin Stress Fiber Disruption | Primary Porcine TM Cells | 79 |

| Focal Adhesion Disruption | Transformed Human TM (HTM) Cells | 16 |

| Data sourced from Lin et al. (2018).[7][8] |

Furthermore, Netarsudil effectively blocked the profibrotic effects induced by transforming growth factor-β2 (TGF-β2) in human TM cells, suggesting a potential to prevent or reverse pathological changes in the TM associated with glaucoma.[7][9][16]

2.3 In Vivo IOP Reduction in Animal Models

Topical administration of Netarsudil demonstrated significant and sustained IOP-lowering effects in normotensive animal models.

| Animal Model | Concentration | Max IOP Reduction (Day 3) | Duration of Effect |

| Dutch Belted Rabbits | 0.04% | 8.1 ± 0.7 mmHg | ≥ 24 hours |

| Formosan Rock Monkeys | 0.04% | 7.5 ± 0.7 mmHg | ≥ 24 hours |

| Data sourced from Lin et al. (2018) and delong et al. (2011).[4][7] |

In monkeys, Netarsudil 0.04% produced larger and more durable IOP reductions compared to another ROCK inhibitor, AR-12286 0.5%.[7] The only observed adverse effect in these preclinical studies was transient, mild hyperemia.[7][8]

Preclinical Pharmacokinetic Profile

Netarsudil is a prodrug designed for efficient corneal penetration.[17]

-

Absorption and Metabolism: Following topical ocular instillation, Netarsudil is rapidly absorbed through the cornea and metabolized by corneal esterases to its active form, Netarsudil-M1.[2][3] In vitro studies using human corneal tissue determined the half-life of Netarsudil to be approximately 175 minutes.[2]

-

Distribution: The highest concentrations of the drug are found locally in the cornea and conjunctiva.[2]

-

Systemic Exposure: Systemic exposure to both Netarsudil and its active metabolite is negligible following topical ocular administration.[2][17] In a study with healthy human adults receiving Netarsudil 0.02% once daily for eight days, plasma concentrations were generally undetectable (lower limit of quantitation 0.1 ng/mL).[3][17]

Key Experimental Protocols

The preclinical development of Netarsudil relied on several key experimental methodologies to establish its pharmacological profile.

4.1 Kinase Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of Netarsudil and its metabolites against a panel of protein kinases.

-

Methodology:

-

A commercially available kinase assay kit was utilized.[7][8]

-

The test compounds (e.g., Netarsudil, Netarsudil-M1) were serially diluted to various concentrations.

-

Each concentration was pre-incubated with the target kinase (e.g., ROCK1, ROCK2) and a specific substrate (e.g., myosin-binding subunit) in a microplate.[18]

-

The phosphorylation reaction was initiated by adding ATP and Mg2+ and incubated at 30°C.[18]

-

The reaction was stopped, and the amount of phosphorylated substrate was quantified using a specific antibody and a detection system (e.g., fluorescence or luminescence).

-

IC50 values were calculated from the concentration-response curves, and Ki values were subsequently determined.

-

4.2 TM Cell Actin Stress Fiber Disruption Assay

-

Objective: To visually and quantitatively assess the effect of Netarsudil on the actin cytoskeleton of trabecular meshwork cells.

-

Methodology:

-

Primary porcine TM cells were cultured on glass coverslips until sub-confluent.[7][8]

-

Cells were treated with varying concentrations of Netarsudil or vehicle control for a defined period.

-

Following treatment, cells were fixed with paraformaldehyde, permeabilized with Triton X-100, and stained.

-

F-actin stress fibers were visualized by staining with fluorescently-labeled phalloidin (e.g., Alexa Fluor 568 phalloidin). Cell nuclei were counterstained with DAPI.

-

Coverslips were mounted and imaged using fluorescence microscopy.

-

The degree of stress fiber disruption was scored or quantified based on image analysis to determine the IC50.

-

4.3 In Vivo IOP Measurement in Monkeys

-

Objective: To evaluate the IOP-lowering efficacy and duration of action of topically administered Netarsudil in a relevant non-human primate model.

-

Methodology:

-

Animal Model: Adult, normotensive Formosan Rock monkeys were used.[7]

-

Acclimatization: Animals were acclimated to the laboratory environment and routine procedures, including IOP measurements.

-

Baseline Measurement: Baseline IOP was measured using a calibrated tonometer at multiple time points to establish a diurnal curve.

-

Drug Administration: A single, 35 µL drop of the test formulation (e.g., Netarsudil 0.04%) or vehicle was administered topically to one eye at a specific time of day (e.g., once daily for 3 days).[4][7]

-

Post-Dose Measurement: IOP was measured at several time points post-administration (e.g., 4, 8, and 24 hours) on specified days.[4][7]

-

Data Analysis: The change in IOP from baseline was calculated for both treated and control eyes. Statistical analysis was performed to determine the significance of the IOP reduction.

-

Caption: Preclinical development workflow for Netarsudil.

Conclusion

The preclinical pharmacological profile of Netarsudil Mesylate firmly established it as a potent, dual-acting agent for lowering intraocular pressure.[7][8] Robust in vitro data demonstrated high-potency inhibition of ROCK kinases and subsequent functional effects on trabecular meshwork cells consistent with its primary mechanism of action.[7] These findings were translated into significant and durable IOP reductions in multiple animal models.[4][7] The favorable pharmacokinetic profile, characterized by effective local conversion to its active metabolite and negligible systemic exposure, underscored its suitability as a topical ocular therapeutic.[2][17] These comprehensive preclinical studies provided a strong scientific foundation for the successful clinical development and eventual approval of Netarsudil for patients with glaucoma and ocular hypertension.[7]

References

- 1. Netarsudil - Wikipedia [en.wikipedia.org]

- 2. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Portico [access.portico.org]

- 5. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]

- 6. Safety and efficacy of topically administered netarsudil (Rhopressa™) in normal and glaucomatous dogs with ADAMTS10-open-angle glaucoma (ADAMTS10-OAG) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Visualization of conventional outflow tissue responses to netarsudil in living mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. New Study Shows Netarsudil Effective in Treating Steroid Induced Glaucoma | Duke Department Of Ophthalmology [dukeeyecenter.duke.edu]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Netarsudil Mesylate on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netarsudil mesylate, a potent inhibitor of Rho kinase (ROCK) and the norepinephrine transporter (NET), represents a significant advancement in the medical management of glaucoma.[1][2][3] Its unique dual mechanism of action targets the primary site of pathology in open-angle glaucoma, the trabecular meshwork (TM), to increase aqueous humor outflow and consequently lower intraocular pressure (IOP).[4] This technical guide provides an in-depth overview of the impact of Netarsudil on aqueous humor dynamics, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Core Mechanism of Action

Netarsudil's primary therapeutic effect is achieved through a multifaceted approach to lowering IOP by enhancing the conventional outflow of aqueous humor.[2][4] This is accomplished through two primary molecular targets:

-

Rho Kinase (ROCK) Inhibition: Netarsudil inhibits ROCK, a key enzyme in the regulation of the actin cytoskeleton.[4] In the trabecular meshwork, ROCK activity contributes to cellular stiffness and contractility. By inhibiting ROCK, Netarsudil leads to the relaxation of TM cells, resulting in increased permeability of the meshwork and more efficient drainage of aqueous humor.[4]

-

Norepinephrine Transporter (NET) Inhibition: By inhibiting NET, Netarsudil increases the local concentration of norepinephrine in the synaptic cleft.[4] This can lead to vasoconstriction, which is thought to reduce aqueous humor production by the ciliary body, further contributing to the reduction of IOP.[4] Additionally, Netarsudil has been shown to decrease episcleral venous pressure (EVP), which reduces the resistance to aqueous humor outflow in the conventional pathway.[4][5]

Quantitative Data on Aqueous Humor Dynamics

The following tables summarize the quantitative effects of Netarsudil Mesylate on key parameters of aqueous humor dynamics as reported in various preclinical and clinical studies.

Table 1: Effect of Netarsudil on Intraocular Pressure (IOP) in Human Studies

| Study Population | Treatment | Duration | Baseline IOP (mmHg) | IOP Reduction from Baseline | Reference |

| Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OHT) | Netarsudil 0.02% once daily | 7 days | - | -4.52 mmHg | [6][7] |

| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | 17.0 ± 2.5 | 4.6 mmHg | [8] |

| OAG or OHT (Treatment-Naïve) | Netarsudil Monotherapy | 12 weeks | - | 16.9% decrease | [9][10] |

| OAG or OHT (Added to existing therapy) | Netarsudil as Concomitant Therapy | 12 weeks | - | 4.3 - 4.5 mmHg (20.5% - 20.9%) | [9][10] |

| Japanese patients with POAG or OHT | Netarsudil 0.02% once daily | 4 weeks | - | 4.34 - 4.65 mmHg | |

| OHT or Open-Angle Glaucoma | Netarsudil 0.02% once daily (evening) | 7 days | 22.4 mmHg (24-h mean) | 3.5 mmHg (diurnal and nocturnal) | [11] |

Table 2: Effect of Netarsudil on Trabecular Outflow Facility in Human Studies

| Study Population | Treatment | Duration | Baseline Outflow Facility (μL/min/mmHg) | Change in Outflow Facility | Reference |

| POAG or OHT | Netarsudil 0.02% once daily | 7 days | - | +0.039 µL/min/mmHg (approx. 35% increase) | [6][7][12] |

| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | 0.27 ± 0.10 | +0.06 µL/min/mmHg (22% increase) | [5][13][14][15] |

| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | - | 19% increase | [8] |

Table 3: Effect of Netarsudil on Episcleral Venous Pressure (EVP) in Human Studies

| Study Population | Treatment | Duration | Baseline EVP (mmHg) | Change in EVP | Reference |

| POAG or OHT | Netarsudil 0.02% once daily | 7 days | - | -0.79 mmHg | [6][7][12] |

| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | 7.9 ± 1.2 | -0.7 mmHg (10% decrease) | [5][13][14][15] |

| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | - | 9% decrease | [8] |

Table 4: Effect of Netarsudil on Aqueous Humor Flow Rate in Human Studies

| Study Population | Treatment | Duration | Baseline Flow Rate (μL/min) | Change in Flow Rate | Reference |

| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | 2.5 ± 0.9 | -0.4 µL/min (15% trend towards decrease, not statistically significant) | [5][14][15] |

| Healthy Volunteers | Netarsudil 0.02% once daily | 7 days | - | No significant change | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Netarsudil's effects on aqueous humor dynamics.

In Vitro Studies: Human Trabecular Meshwork (hTM) Cell Culture

-

Cell Isolation and Culture:

-

Obtain human donor corneoscleral rims under sterile conditions.

-

Dissect the anterior segment and gently remove the iris and ciliary body to expose the trabecular meshwork.

-

Excise the TM tissue and place it in a culture dish.

-

Culture the explants in Trabecular Meshwork Cell Media (TMCM) supplemented with fetal bovine serum, growth supplements, and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2, with media changes every 2-3 days.

-

Allow TM cells to migrate from the explants and proliferate.

-

-

Treatment with Netarsudil:

-

Once hTM cells reach confluence, they can be treated with varying concentrations of Netarsudil or its active metabolites.

-

Prepare a stock solution of Netarsudil in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium.

-

Replace the existing medium with the Netarsudil-containing medium and incubate for the desired duration.

-

-

Characterization:

-

Confirm the identity of the cultured cells as TM cells through morphological assessment and immunocytochemistry for TM-specific markers.

-

Ex Vivo Studies: Anterior Segment Perfusion

-

Tissue Preparation (Porcine Eyes):

-

Obtain fresh porcine eyes from an abattoir and transport them on ice.

-

Dissect the anterior segment by removing the posterior pole, vitreous, lens, and iris.

-

Mount the anterior segment in a specialized perfusion chamber.

-

-

Perfusion Protocol:

-

Perfuse the anterior segment with a sterile, buffered salt solution (e.g., DMEM) at a constant pressure or flow rate.

-

Maintain the perfusion setup at 37°C.

-

Allow the outflow facility to stabilize to a baseline level.

-

Introduce Netarsudil or its active metabolite into the perfusion medium at the desired concentration.

-

Continuously monitor the perfusion pressure and flow rate to calculate the outflow facility using the Goldmann equation.

-

-

Data Analysis:

-

Calculate the outflow facility (C) as the change in flow rate divided by the change in pressure (C = ΔF/ΔP).

-

Compare the outflow facility before and after the addition of Netarsudil to determine its effect.

-

In Vivo Studies: Measurement of Aqueous Humor Dynamics

-

Measurement of Episcleral Venous Pressure (EVP) in Rabbits:

-

Anesthetize the rabbit and maintain it on a heating pad.

-

Cannulate a marginal ear vein for intravenous injections.

-

Mount the animal in a stereotaxic head holder.

-

Identify an episcleral vein and cannulate it with a micropipette connected to a servonull pressure system.

-

Record a stable baseline EVP for 10-15 minutes.

-

Topically apply Netarsudil ophthalmic solution to the eye.

-

Continue to record EVP to measure the drug-induced changes.

-

-

Measurement of Aqueous Humor Flow Rate by Fluorophotometry (Humans):

-

Instill a fluorescent dye (e.g., fluorescein) topically into the subject's eye.

-

After a set period to allow for dye distribution, measure the fluorescence of the cornea and anterior chamber using a scanning ocular fluorophotometer.

-

Repeat the measurements at regular intervals over several hours.

-

Calculate the rate of disappearance of the fluorescent dye from the anterior chamber, which is proportional to the aqueous humor flow rate.

-

-

Measurement of Trabecular Outflow Facility by Schiøtz Tonography (Humans):

-

Anesthetize the cornea with a topical anesthetic.

-

Have the subject lie in a supine position and fixate on a target.

-

Place a calibrated Schiøtz tonometer with a known weight onto the center of the cornea.

-

Record the tonometer scale reading over a period of four minutes.

-

The decay in the tonometer reading over time reflects the rate of aqueous humor outflow under the applied pressure.

-

Use Friedenwald's nomogram or a computerized algorithm to calculate the outflow facility from the tonography tracing.

-

Molecular Assays

-

Western Blot for Phosphorylated Myosin Light Chain (p-MLC):

-

Culture and treat hTM cells with Netarsudil as described above.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated myosin light chain.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the p-MLC signal to a loading control (e.g., total MLC or GAPDH).

-

-

Actin Cytoskeleton Staining:

-

Culture hTM cells on glass coverslips and treat with Netarsudil.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the actin filaments with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin).

-

Mount the coverslips and visualize the actin cytoskeleton using fluorescence microscopy.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Netarsudil and a typical experimental workflow for its evaluation.

References

- 1. A Porcine Anterior Segment Perfusion and Transduction Model With Direct Visualization of the Trabecular Meshwork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies | Springer Nature Experiments [experiments.springernature.com]

- 8. escholarship.org [escholarship.org]

- 9. loyolamedicine.org [loyolamedicine.org]

- 10. Measurement of aqueous humor flow with scanning ocular fluorophotometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. isrctn.com [isrctn.com]

- 13. A New Method to Measure Aqueous Humor Flow [brightfocus.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]

Beyond ROCK and NET: An In-depth Technical Guide to the Molecular Targets of Netarsudil Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netarsudil mesylate, the active ingredient in Rhopressa®, is a first-in-class ophthalmic solution approved for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Its primary mechanisms of action are well-established and involve the inhibition of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET).[1][3] Inhibition of ROCK increases aqueous humor outflow through the trabecular meshwork, while NET inhibition is thought to reduce aqueous humor production.[1][3] However, a growing body of evidence suggests that the pharmacological profile of Netarsudil extends beyond these two primary targets. This technical guide provides a comprehensive overview of the molecular targets of Netarsudil and its active metabolite, AR-13324, beyond ROCK and NET, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

Off-Target Kinase Inhibition Profile

Subsequent to its development as a potent ROCK inhibitor, the broader kinase selectivity of Netarsudil and its more active metabolite, AR-13324 (also known as Netarsudil-M1), has been investigated. These studies have revealed inhibitory activity against several other kinases, suggesting a more complex mechanism of action than initially described.

Quantitative Analysis of Off-Target Kinase Inhibition

Biochemical assays have quantified the inhibitory potency of Netarsudil and AR-13324 against a panel of kinases in addition to ROCK1 and ROCK2. The inhibition constants (Ki) for these interactions are summarized in the table below.

| Kinase Target | Netarsudil Ki (nM) | AR-13324 (Netarsudil-M1) Ki (nM) |

| Primary Targets | ||

| ROCK1 | 1 | 0.2 |

| ROCK2 | 1 | 0.2 |

| Additional Targets | ||

| Protein Kinase A (PKA) | 5 | 1 |

| Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase Alpha (MRCKA) | 129 | 7 |

| Protein Kinase C-theta (PKC-theta) | 92 | 27 |

| Calcium/Calmodulin-Dependent Protein Kinase II Alpha (CAMK2A) | 5,312 | 13,689 |

| Data sourced from "Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma"[4][5] |

Modulation of the Transforming Growth Factor-Beta (TGF-β) Signaling Pathway

Beyond direct kinase inhibition, Netarsudil has been shown to functionally antagonize the pro-fibrotic effects of transforming growth factor-beta 2 (TGF-β2) in human trabecular meshwork (HTM) cells. TGF-β2 is a key cytokine implicated in the pathogenesis of glaucoma, contributing to the stiffening of the trabecular meshwork and increased outflow resistance.[6][7]

Studies have demonstrated that Netarsudil can block the TGF-β2-induced expression of several fibrotic markers, including:

-

Alpha-smooth muscle actin (α-SMA)

-

Fibroblast-specific protein 1 (FSP1)

-

Collagen 1A [6]

This anti-fibrotic activity suggests that Netarsudil may not only lower IOP by relaxing the trabecular meshwork but also by remodeling the extracellular matrix and reducing tissue stiffness.[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of Netarsudil and its metabolites against various kinases was determined using a luminescent kinase assay, such as the Promega Kinase-Glo® Luminescent Kinase Assay. This assay quantifies the amount of ATP remaining in solution following a kinase reaction.

General Protocol:

-

Reaction Setup: Kinase reactions are set up in a 96-well plate. Each well contains the specific kinase (e.g., PKA, MRCKA, PKC-theta, CAMK2A), its corresponding substrate, ATP, and the test compound (Netarsudil or AR-13324) at various concentrations.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate, consuming ATP in the process.[8]

-

ATP Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent contains luciferase, which catalyzes the production of light in the presence of ATP.

-

Luminescence Measurement: The plate is incubated for a short period (e.g., 10 minutes) to stabilize the luminescent signal, which is then measured using a luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The inhibition constants (Ki) are calculated by fitting the concentration-response data to the appropriate enzyme inhibition model.

Diagram of Kinase Inhibition Assay Workflow:

TGF-β2 Induced Fibrosis Assay in Human Trabecular Meshwork (HTM) Cells

This cell-based assay is used to evaluate the anti-fibrotic effects of Netarsudil.

Protocol:

-

Cell Culture: Primary HTM cells are cultured on gelatin-coated coverslips until they reach a semi-confluent state.

-

Serum Starvation: The cells are serum-starved for 24 hours to synchronize their cell cycle and reduce baseline signaling.

-

Treatment: The cells are then treated for 24 hours with one of the following:

-

Vehicle control

-

Human recombinant TGF-β2 (e.g., 8 ng/mL)

-

Netarsudil (e.g., 500 nM)

-

A combination of TGF-β2 and Netarsudil

-

-

Immunofluorescence Staining: After treatment, the cells are fixed and stained for fibrotic markers such as α-SMA, FSP1, and Collagen 1A using specific primary antibodies and fluorescently labeled secondary antibodies.

-

Microscopy and Analysis: The coverslips are mounted and imaged using a fluorescence microscope. The intensity of the fluorescent signal for each marker is quantified to determine the effect of Netarsudil on TGF-β2-induced fibrosis.[6]

Diagram of TGF-β Fibrosis Assay Workflow:

Signaling Pathways

TGF-β Signaling Pathway and its Inhibition by Netarsudil

The TGF-β signaling pathway plays a crucial role in extracellular matrix remodeling. In the trabecular meshwork, its overactivation can lead to fibrosis and increased IOP. While the precise mechanism of Netarsudil's interference is still under investigation, it is known to counteract the downstream effects of TGF-β2 signaling.

Discussion

The identification of additional molecular targets for Netarsudil and its active metabolite, AR-13324, provides a more nuanced understanding of its pharmacological effects. The inhibition of kinases such as PKA, MRCKA, and PKC-theta, even at concentrations higher than those required for ROCK inhibition, may contribute to the overall therapeutic profile of the drug. For instance, protein kinase A (PKA) has been implicated in the regulation of trabecular meshwork contractility and aqueous humor dynamics. Similarly, protein kinase C (PKC) isoforms are known to be involved in the regulation of aqueous humor outflow.[9] The functional antagonism of the pro-fibrotic TGF-β pathway is particularly noteworthy, as it suggests a disease-modifying potential for Netarsudil beyond simple IOP reduction. By potentially reversing or inhibiting the pathological remodeling of the trabecular meshwork, Netarsudil could offer long-term benefits in the management of glaucoma.

Conclusion

Netarsudil mesylate's mechanism of action is more complex than its primary designation as a ROCK and NET inhibitor would suggest. Its interaction with a range of other kinases and its ability to modulate the TGF-β signaling pathway highlight a multifaceted pharmacological profile. This in-depth understanding of its molecular targets is crucial for researchers and clinicians seeking to optimize its therapeutic use and explore its potential in other fibrotic and vasocontractile diseases. Further research, including comprehensive kinome screening and detailed investigation into its effects on Smad-dependent and independent TGF-β signaling, will continue to elucidate the full spectrum of Netarsudil's molecular interactions and clinical implications.

References

- 1. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Netarsudil | C28H27N3O3 | CID 66599893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 9. Netarsudil Improves Trabecular Outflow Facility in Patients with Primary Open Angle Glaucoma or Ocular Hypertension: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Ocular Distribution of Netarsudil Mesylate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Netarsudil mesylate, a potent inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET), is a first-in-class topical therapy for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Its unique dual mechanism of action targets the trabecular meshwork to increase aqueous humor outflow, decreases episcleral venous pressure, and may also reduce aqueous humor production.[3][4][5] This technical guide provides an in-depth review of the pharmacokinetics and ocular distribution of Netarsudil, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism and experimental workflows.

Pharmacokinetic Profile

Netarsudil is an ester prodrug, designed for enhanced corneal permeability.[1] Following topical ocular administration, it undergoes rapid metabolism by esterases within the cornea to form its biologically active metabolite, AR-13503 (also referred to as Netarsudil-M1).[1][3][6] This active metabolite is a more potent ROCK inhibitor than the parent drug.[7]

Absorption and Systemic Exposure

Systemic absorption of Netarsudil and its active metabolite following topical ocular administration of Netarsudil 0.02% ophthalmic solution is negligible. A Phase 1 clinical study (AR-13324-CS101) conducted in healthy adults who received once-daily dosing for eight days demonstrated that plasma concentrations of the parent drug, Netarsudil, were undetectable at all time points.[1][8][9] The active metabolite, AR-13503, was almost entirely undetectable, with only a single quantifiable concentration observed in one subject on Day 8.[1][8][9]

| Parameter | Netarsudil (Parent Drug) | AR-13503 (Active Metabolite) | Reference |

| Dosing Regimen | 0.02% Ophthalmic Solution, 1 drop daily for 8 days | 0.02% Ophthalmic Solution, 1 drop daily for 8 days | [1][8] |

| Systemic Concentration (Plasma) | Undetectable (LLOQ: 0.100 ng/mL) | Undetectable, except for one concentration of 0.11 ng/mL in one subject on Day 8 | [1][8][9] |

Table 1: Systemic Pharmacokinetics of Netarsudil 0.02% in Healthy Human Subjects. LLOQ = Lower Limit of Quantitation.

Ocular Distribution and Metabolism

After penetrating the cornea, Netarsudil is rapidly converted to AR-13503.[1][10] Studies in human aqueous humor confirm that the active metabolite, Netarsudil-M1, is the predominant species detected, while the parent drug is generally below the limit of detection.[7] Preclinical studies in rabbits provide a detailed profile of the drug's distribution across various ocular tissues. Following a single topical dose of 14C-labeled Netarsudil 0.02%, the highest concentrations were observed in the anterior segment tissues, particularly the cornea and conjunctiva, which are the initial sites of absorption and metabolism.[7][11]

| Ocular Tissue | Cmax (ng-eq/g or mL) | AUC0–48h (ng-eq*h/g or mL) |

| Cornea | 3381 | 24040 |

| Conjunctiva | 973 | 7027 |

| Iris/Ciliary Body | 146 | 1340 |

| Aqueous Humor | 101 | 910 |

| Retina-Choroid-Plexus | 45 | 458 |

| Lens | 11 | 206 |

| Vitreous Humor | 4 | 74 |

Table 2: Ocular Tissue Distribution of Total Radioactivity Following a Single Topical Dose of 0.02% 14C-Netarsudil in Dutch Belted Rabbits. Data adapted from preclinical studies.[7]

Aqueous Humor Pharmacokinetics in Humans

Concentrations of the active metabolite, Netarsudil-M1, have been measured in the aqueous humor of patients undergoing ocular surgery. These data confirm the effective delivery and conversion of the prodrug within the target ocular compartment.

| Time Point | Mean Concentration of Netarsudil-M1 (ng/mL) |

| Day 1, 4 hours post-dose | 7.5 ± 4.87 |

| Day 1, 6 hours post-dose | 3.95 ± 2.53 |

| After 3rd daily dose, 4 hours | 6.44 ± 4.15 |

| After 4th daily dose, 4 hours | 10.74 ± 4.88 |

Table 3: Concentration of Netarsudil-M1 in Human Aqueous Humor Following Dosing with Netarsudil 0.02% Ophthalmic Solution. Data adapted from preclinical development studies.[7]

Elimination

Due to the negligible systemic concentrations in humans, the elimination half-life has been determined in animal models. In rabbits, the elimination half-life of Netarsudil is approximately 16 to 17 hours.[3][6] An in vitro study using human corneal tissue determined the metabolic half-life to be 175 minutes.[11]

Experimental Protocols

In Vitro Corneal Metabolism Assay

This assay was designed to evaluate the rate of Netarsudil metabolism to AR-13503 across different species.

-

Tissues: Freshly enucleated corneas from pigs, dogs, rabbits, cynomolgus monkeys, and humans were used.[7]

-

Preparation: Corneal punches of a standardized size were prepared and placed in individual wells of a culture plate containing a borate-mannitol assay buffer (pH 6.5).[7]

-

Assay Initiation: The reaction was initiated by adding a 400 μM solution of Netarsudil mesylate to each well.[7]

-

Incubation: Samples were incubated at 37°C.[7]

-

Sample Collection & Termination: At various time intervals, aliquots of the solution were transferred into an equal volume of cold acetonitrile to terminate the metabolic reaction.[7]

-

Analysis: Samples were centrifuged, and the supernatant was analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of Netarsudil and the formation of AR-13503.[7]

In Vivo Ocular Distribution Study (Rabbit Model)

This study aimed to quantify the distribution of Netarsudil and its metabolites in ocular tissues following topical administration.

-

Animal Model: Male Dutch Belted rabbits were used.[7]

-

Test Article: A single 35 μL drop of 0.02% 14C-Netarsudil mesylate was administered topically to both eyes.[7]

-

Study Groups: Animals were divided into groups corresponding to different time points for sample collection (e.g., 0.25, 0.5, 1, 4, 8, 24, and 48 hours post-dose).[7]

-

Sample Harvesting: At each designated time point, animals were euthanized, and a comprehensive set of samples was collected, including whole blood, plasma, aqueous humor, vitreous humor, cornea, conjunctiva, lens, iris/ciliary body, and retina-choroid-plexus.[7]

-

Analysis: All tissue and fluid samples were assayed for total radioactivity to determine the concentration of the radiolabeled drug and its metabolites. Pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the concentration-time curve) were then calculated.[7]

Human Systemic Pharmacokinetics Clinical Trial (AR-13324-CS101)

This Phase 1 study was conducted to assess the systemic exposure of Netarsudil and AR-13503 in humans.

-

Subjects: 18 healthy adult male or female subjects participated in the open-label, single-arm study.[1][8]

-

Dosing Regimen: Subjects received one drop of Netarsudil ophthalmic solution 0.02% in each eye once daily for 8 consecutive days.[1][8]

-

Blood Sampling: Venous blood samples were collected at pre-determined time points on Day 1 and Day 8 to measure plasma concentrations of Netarsudil and AR-13503.[8]

-

Bioanalysis: A validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method was used for the quantification of Netarsudil and AR-13503 in plasma, with a lower limit of quantitation (LLOQ) of 0.100 ng/mL.[1][8]

Visualizations: Mechanism and Workflow

Signaling Pathway of Netarsudil

Caption: Dual mechanism of action of Netarsudil.

Experimental Workflow for Ocular Distribution Study

Caption: Workflow for a preclinical ocular distribution study.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Netarsudil - Wikipedia [en.wikipedia.org]

- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Netarsudil Mesylate (AR-13324) | Rock inhibitor | CAS 1422144-42-0 | Buy Netarsudil Mesylate (AR-13324) from Supplier InvivoChem [invivochem.com]

- 9. Netarsudil (AR 13324) | ROCK inhibitor | CAS 1254032-66-0 | AR-13324; AR13324; Rhopressa | glaucoma and ocular hypertension | InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Vitro Effects of Netarsudil Mesylate on Human Trabecular Meshwork Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro effects of Netarsudil Mesylate on human trabecular meshwork (HTM) cells. Netarsudil, a Rho kinase (ROCK) inhibitor, is a primary therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Its mechanism of action primarily involves increasing the outflow of aqueous humor through the trabecular meshwork.[1][2] This is achieved by inducing changes in the cellular contractility, actin cytoskeleton, and extracellular matrix (ECM) of HTM cells.[3][4][5]

Core Mechanism of Action

Netarsudil's primary in-vitro effect on HTM cells is the inhibition of Rho-associated protein kinase (ROCK).[1][6] This inhibition leads to a cascade of downstream effects that collectively enhance the outflow of aqueous humor. The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, and its inhibition by Netarsudil leads to the disassembly of actin stress fibers and focal adhesions in HTM cells.[4][6][7] This results in a relaxation of the trabecular meshwork tissue, reduced cellular stiffness, and increased permeability, thereby facilitating aqueous humor outflow.[1][7]

Furthermore, Netarsudil has been shown to inhibit the norepinephrine transporter (NET), which may contribute to a decrease in aqueous humor production.[1][8] Some studies also suggest that Netarsudil can lower episcleral venous pressure, further aiding in the reduction of IOP.[1]

Quantitative Analysis of In-Vitro Efficacy

The potency of Netarsudil and its active metabolite, Netarsudil-M1, has been quantified in various in-vitro assays. These studies provide valuable data for understanding its therapeutic potential.

| Parameter | Compound | Value | Cell Type | Assay | Reference |

| Ki (ROCK1) | Netarsudil | 1 nM | - | Kinase Assay | [7][9] |

| Ki (ROCK2) | Netarsudil | 1 nM | - | Kinase Assay | [7][9] |

| IC50 (Actin Stress Fiber Disruption) | Netarsudil | 79 nM | Primary Porcine TM Cells | Cellular Assay | [7][9] |

| IC50 (Focal Adhesion Disruption) | Netarsudil | 16 nM | Transformed Human TM Cells | Cellular Assay | [7][9] |

| EC50 (Hydrogel Contraction Reversal) | Netarsudil | 35.9 nM | Human TM Cells | 3D ECM Hydrogel Assay | [3][4] |

Detailed Experimental Protocols

Understanding the methodologies behind these findings is critical for replication and further research. Below are detailed protocols for key experiments cited in the literature.

ROCK Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of Netarsudil against ROCK1 and ROCK2 kinases.

-

Methodology:

-

A commercially available kinase assay kit is utilized.[7][9]

-

The assay measures the phosphorylation of a substrate by the respective ROCK isoform in the presence of varying concentrations of the inhibitor (Netarsudil).

-

The amount of phosphorylation is quantified, typically through radiometric or fluorescence-based methods.

-

The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) is calculated from the dose-response curve.[7][9]

-

Actin Stress Fiber and Focal Adhesion Disruption Assays

-

Objective: To visualize and quantify the effect of Netarsudil on the actin cytoskeleton and focal adhesions of HTM cells.

-

Methodology:

-

Primary or transformed HTM cells are cultured on appropriate substrates (e.g., glass coverslips).[7][9]

-

Cells are treated with varying concentrations of Netarsudil for a specified duration (e.g., 6 hours).[7]

-

Post-treatment, cells are fixed and permeabilized.

-

Actin stress fibers are stained using fluorescently labeled phalloidin.

-

Focal adhesions are visualized by immunostaining for proteins like paxillin or vinculin.[7][10]

-

Nuclei are counterstained with a fluorescent dye (e.g., Hoechst).[7]

-

Images are captured using fluorescence microscopy, and the disruption of stress fibers and focal adhesions is quantified using image analysis software.[7][9]

-

HTM Cell Contractility Assay in a 3D ECM Hydrogel Model

-

Objective: To assess the effect of Netarsudil on the contractility of HTM cells in a more physiologically relevant three-dimensional environment.

-

Methodology:

-

HTM cells are encapsulated within a bioengineered hydrogel composed of extracellular matrix proteins.[3][4]

-

A glaucomatous condition is often induced, for example, by treatment with transforming growth factor-beta 2 (TGF-β2), to stimulate pathologic contraction.[3][7]

-

The hydrogels are then treated with different concentrations of Netarsudil.[3][4]

-

The change in the size (contraction) of the hydrogel is measured over time.

-

The dose-dependent reversal of contraction is analyzed to determine the half-maximal effective concentration (EC50).[3][4]

-

Live Cell Imaging of Actin Dynamics

-

Objective: To observe the dynamic changes in the actin cytoskeleton of living HTM cells in response to Netarsudil treatment.

-

Methodology:

-

Normal (NTM) and glaucomatous (GTM) TM cells are labeled with a live-cell actin stain, such as SiR-actin.[6][11]

-

The cells are then imaged using live-cell microscopy before and after the addition of Netarsudil (e.g., 1 µM).[6][11]

-

Time-lapse imaging allows for the visualization of the disassembly of actin stress fibers over time. Studies have shown that actin stress fibers in GTM cells are thicker and take longer to disassemble compared to NTM cells.[6][11]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups can aid in a deeper understanding of Netarsudil's effects.

Caption: Netarsudil's inhibition of ROCK disrupts the RhoA/ROCK signaling pathway.

Caption: Workflow for assessing HTM cell contractility in a 3D hydrogel model.

Effects on Extracellular Matrix and Fibrosis

Chronic glaucoma is associated with fibrotic changes in the trabecular meshwork. In-vitro studies have demonstrated that Netarsudil can counteract these profibrotic effects. Specifically, Netarsudil has been shown to block the TGF-β2-induced expression of fibrogenic markers such as α-smooth muscle actin (α-SMA), fibroblast-specific protein 1 (FSP1), and Collagen 1A in HTM cells.[7] This suggests an anti-fibrotic activity for Netarsudil, which could be beneficial in reversing the pathological changes seen in the glaucomatous trabecular meshwork.[7]

Additional Cellular Functions

Recent studies using live-cell imaging have revealed additional effects of Netarsudil on HTM cells. Treatment with Netarsudil has been observed to potently stimulate phagocytosis in both normal and glaucomatous TM cells.[6][12] This enhanced phagocytic activity may help clear cellular debris and extracellular matrix material from the outflow channels, contributing to a reduction in outflow resistance.[6] Furthermore, Netarsudil treatment has been shown to induce the lateral fusion of tunneling nanotubes (TNTs), which are important for intercellular communication within the trabecular meshwork.[6][12]

References

- 1. What is the mechanism of Netarsudil Mesylate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]

- 5. Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study [mdpi.com]

- 7. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Technological advances in ocular trabecular meshwork in vitro models for glaucoma research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Netarsudil Mesylate in In-Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Netarsudil Mesylate, a potent Rho kinase (ROCK) inhibitor, in in-vitro cell culture experiments. The information compiled herein is intended to facilitate the design and execution of robust and reproducible studies investigating the cellular effects of this compound.

Netarsudil Mesylate is a well-established therapeutic agent for reducing elevated intraocular pressure and is of significant interest for research in ophthalmology and cell biology.[1][2] Its primary mechanism of action involves the inhibition of the Rho-associated protein kinase (ROCK) signaling pathway, which plays a critical role in regulating the actin cytoskeleton.[3][4] By inhibiting ROCK, Netarsudil leads to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow.[3][5] These notes offer detailed protocols and quantitative data to aid researchers in exploring these and other cellular functions.

Data Presentation: In-Vitro Dosage and Effects

The following table summarizes the effective concentrations of Netarsudil Mesylate and its active metabolite, Netarsudil-M1, used in various in-vitro cell culture experiments, along with the observed cellular responses. This data provides a valuable reference for dose-ranging studies.

| Cell Type | Concentration(s) | Incubation Time | Observed Effects |